Pyrantel citrate

Übersicht

Beschreibung

Pyrantel citrate is a pyrimidine-derivative anthelmintic agent used for the oral treatment of various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is a combination of pyrantel and citric acid, forming a citrate salt. Pyrantel was initially described in 1965 by researchers from Pfizer who sought cyclic amidines with suitable pharmacokinetic properties for use as an anthelmintic drug .

Vorbereitungsmethoden

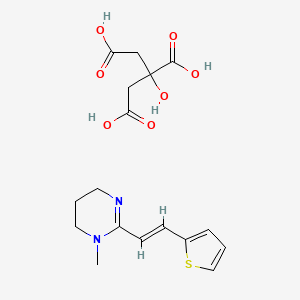

Synthetic Routes and Reaction Conditions: The synthesis of pyrantel citrate involves the reaction of pyrantel base with citric acid. Pyrantel base, which is 1-methyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine, is reacted with citric acid in an aqueous medium to form this compound . The reaction is typically carried out under controlled temperature and pH conditions to ensure the complete formation of the citrate salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the purification of the final product through crystallization or other suitable methods to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrantel citrate undergoes various chemical reactions, including:

Oxidation: Pyrantel can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert pyrantel to its reduced forms.

Substitution: Pyrantel can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrantel derivatives, while substitution reactions can produce a variety of substituted pyrantel compounds .

Wissenschaftliche Forschungsanwendungen

Pyrantel citrate has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of pyrimidine derivatives in various chemical reactions.

Biology: this compound is used to study the effects of anthelmintic agents on parasitic worms and their neuromuscular systems.

Medicine: It is widely used in the treatment of parasitic worm infections in both humans and animals.

Wirkmechanismus

Pyrantel citrate acts as a depolarizing neuromuscular-blocking agent. It causes longstanding activation of nicotinic acetylcholine receptors in the neuromuscular junctions of susceptible nematodes (worms), resulting in spastic paralysis. This paralysis causes the worms to lose their grip on the intestinal wall and be expelled from the host’s body through natural processes . The molecular targets involved are the nicotinic acetylcholine receptors, which are crucial for the compound’s anthelmintic activity .

Vergleich Mit ähnlichen Verbindungen

Mebendazole: Another anthelmintic agent used to treat parasitic worm infections. It works by inhibiting the formation of microtubules in the worms, leading to their death.

Albendazole: Similar to mebendazole, albendazole disrupts the microtubule formation in worms, causing their death.

Comparison: Pyrantel citrate is unique in its mechanism of action as a depolarizing neuromuscular-blocking agent, whereas mebendazole and albendazole work by inhibiting microtubule formation. Levamisole, on the other hand, has immunomodulatory properties in addition to its anthelmintic activity. This compound’s ability to cause spastic paralysis of worms distinguishes it from these other compounds .

Biologische Aktivität

Pyrantel citrate is an anthelmintic agent primarily used to treat infections caused by various parasitic worms, including roundworms and hookworms. Its mechanism of action, pharmacokinetics, efficacy, and comparative studies with other anthelmintics are crucial for understanding its biological activity.

This compound functions as a depolarizing neuromuscular blocking agent in helminths. It acts by:

- Promoting the release of acetylcholine : This leads to muscle contraction.

- Inhibiting cholinesterase : This prevents the breakdown of acetylcholine, prolonging its action.

- Stimulating ganglionic neurons : This enhances neuromuscular transmission.

These actions result in spastic paralysis of the parasites, allowing them to detach from the intestinal walls and be expelled from the host through normal peristalsis .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption and clearance characteristics:

- Absorption : this compound is poorly absorbed from the gastrointestinal tract, with peak serum concentrations occurring 1–3 hours after administration .

- Bioavailability : Studies indicate a mean bioavailability of approximately 41% when administered orally .

- Half-Life : The terminal half-life is about 1.75 hours after intravenous administration, while the mean residence time (MRT) is approximately 4.92 hours post oral administration .

Efficacy Against Parasitic Infections

This compound is effective against several types of helminth infections. Its efficacy has been compared with other anthelmintics in various studies:

Case Studies

-

Study on Efficacy in Children :

A controlled trial involving children with Ascaris lumbricoides showed that a single dose of pyrantel pamoate was effective in achieving significant reductions in egg counts compared to piperazine citrate. The results indicated a higher cure rate for pyrantel pamoate, emphasizing its effectiveness in mass treatment scenarios . -

Veterinary Applications :

Research conducted on pigs demonstrated that this compound had limited efficacy against nematodes like Oesophagostomum dentatum, showing only 23% efficacy compared to a much higher efficacy of 75% for pyrantel pamoate. This suggests that the choice of salt form can significantly impact therapeutic outcomes .

Comparative Analysis with Other Anthelmintics

This compound is often compared with other anthelmintic agents such as piperazine and bephenium hydroxynaphthoate. The following table summarizes key differences:

| Anthelmintic | Efficacy Against Ascaris | Efficacy Against Hookworm | Dosing Regimen |

|---|---|---|---|

| Pyrantel Pamoate | High (95%) | Moderate (58-60%) | Single dose (10 mg/kg) |

| Piperazine Citrate | Moderate (90%) | Low (20%) | Multiple doses |

| Bephenium/Piperazine | Low | High (68-85%) | Multiple doses |

Eigenschaften

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.C6H8O7/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4-6,9H,3,7-8H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGGCARNRYGSPA-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034016 | |

| Record name | Pyrantel citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-86-9, 17076-90-3 | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrantel citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YXE665Z2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pyrantel citrate against parasites like Oesophagostomum spp.?

A: this compound is a cholinergic agonist that acts as a neuromuscular blocking agent in susceptible parasites. [, ] It interacts with nicotinic acetylcholine receptors at the neuromuscular junction, causing depolarization and persistent muscle stimulation. This leads to spastic paralysis of the parasite, allowing the host's immune system or natural gut movements to expel it. []

Q2: Are there other parasites that this compound is effective against, and have alternative formulations been explored?

A: While the provided research focuses on Oesophagostomum spp. in swine, this compound is also known to be effective against other nematode parasites in various animal species. [] Furthermore, researchers have investigated the efficacy and pharmacokinetic properties of different pyrantel salts, including pyrantel pamoate. [] These studies aim to identify formulations with improved efficacy, pharmacokinetic profiles, and potentially overcome emerging resistance issues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.